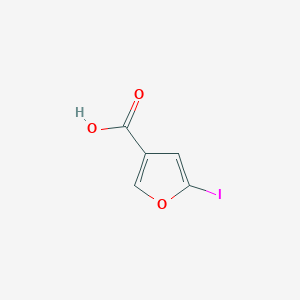

5-Iodofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3IO3 |

|---|---|

Molecular Weight |

237.98 g/mol |

IUPAC Name |

5-iodofuran-3-carboxylic acid |

InChI |

InChI=1S/C5H3IO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8) |

InChI Key |

OGBSWQDBYWBAOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1C(=O)O)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Iodofuran 3 Carboxylic Acid

Role of Iodine as a Leaving Group in Nucleophilic Substitution

The iodine atom attached to the furan (B31954) ring at the 5-position is an excellent leaving group in nucleophilic substitution reactions. This reactivity is attributed to the inherent properties of the iodide ion. Halides are effective leaving groups, and their reactivity in SN2 reactions follows the order I > Br > Cl. vanderbilt.edu The large size of the iodide ion allows the negative charge to be dispersed over a larger volume, resulting in a stable, and therefore, weak base. The C-I bond is also the weakest among the carbon-halogen bonds, facilitating its cleavage.

In the context of the furan ring, which is an electron-rich aromatic system, nucleophilic aromatic substitution can be challenging. However, the reactivity of iodo-substituted thiophenes, which are analogous to furans, is significantly higher than their benzene (B151609) counterparts. uoanbar.edu.iq This increased reactivity is explained by the ability of the heteroatom (sulfur in thiophenes, oxygen in furans) to stabilize the intermediate (a Meisenheimer-like complex) formed during the substitution process. uoanbar.edu.iq Consequently, the iodine atom on 5-iodofuran-3-carboxylic acid can be displaced by a variety of strong nucleophiles, providing a pathway to a wide array of substituted furan derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in oxidative addition steps makes it a preferred partner over the corresponding bromides or chlorides. nih.gov These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. yonedalabs.comlibretexts.org this compound serves as the electrophilic partner in this reaction. The generally accepted catalytic cycle involves three main steps: oxidative addition of the iodofuran to a Pd(0) complex, transmetalation with a boronic acid or its ester in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is highly versatile, with a broad range of boronic acids that can be coupled, leading to the synthesis of various 5-aryl- or 5-vinyl-furan-3-carboxylic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. yonedalabs.com While specific examples for this compound are not prevalent in the reviewed literature, the coupling of other iodo-heterocycles, such as 5-iodo-1,2,3-triazoles, with various arylboronic acids demonstrates the feasibility and utility of this transformation. researchgate.net

Table 1: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Function | Examples |

|---|---|---|

| Electrophile | Source of the aryl/vinyl group | This compound, Aryl bromides, Aryl triflates yonedalabs.comlibretexts.org |

| Nucleophile | Source of the coupling partner | Phenylboronic acid, (E)-Styrylboronic acid, Boronic esters, Trifluoroborates yonedalabs.commanchester.ac.uk |

| Catalyst | Facilitates the reaction | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ nih.govyonedalabs.com |

| Ligand | Stabilizes and activates the catalyst | PPh₃, SPhos, XPhos, tBu₃P nih.govnih.gov |

| Base | Activates the organoboron species | K₃PO₄, Carbonates, Phosphates, Amines yonedalabs.comnih.gov |

| Solvent | Solubilizes reactants | Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Water yonedalabs.comnih.gov |

The Sonogashira coupling provides a direct method for introducing an alkynyl group onto the furan ring by reacting this compound with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base. libretexts.orgorganic-chemistry.org The reaction can also be performed under copper-free conditions, which can be advantageous in certain contexts. organic-chemistry.org

The mechanism involves the formation of a palladium-acetylide complex via a copper-acetylide intermediate. This is followed by oxidative addition of the iodofuran to the palladium center, and subsequent reductive elimination to form the C(sp²)-C(sp) bond of the resulting 5-alkynylfuran derivative. nih.gov This methodology is widely used in the synthesis of pharmaceuticals, natural products, and advanced materials. libretexts.org The utility of this reaction has been demonstrated with other iodo-heterocycles, such as the coupling of terminal alkynes with 4-iodo-5-aryl-thieno[a]dibenzophenes. researchgate.net Recently, decarbonylative Sonogashira couplings have even been developed, using carboxylic acids directly as electrophiles. nih.govrsc.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene to create a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as styrene (B11656) or acrylates, under Heck conditions to yield 5-vinylfuran derivatives.

The catalytic cycle begins with the oxidative addition of the iodofuran to the Pd(0) catalyst. libretexts.org This is followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org The reaction generally exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

The success of cross-coupling reactions involving substrates like this compound heavily relies on the catalyst system, particularly the choice of ligand. Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to enhance reactivity and selectivity. sci-hub.se

For challenging cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands have proven to be exceptionally effective. sci-hub.se Ligands such as dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine (S-Phos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) are frequently employed to promote the coupling of unreactive or sterically hindered substrates. nih.gov The development of water-soluble ligands, like tri(3-sulfonatophenyl)phosphine trisodium (B8492382) (TPPTS) and the sulfonated version of SPhos (sSPhos), has enabled these reactions to be performed in aqueous media, aligning with the principles of green chemistry. frontiersin.org The design of such ligands is a continuous area of research aimed at expanding the scope and efficiency of cross-coupling reactions for complex applications, including the synthesis of pharmaceuticals and DNA-encoded libraries. sci-hub.sefrontiersin.orgchemistryworld.com

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) at the 3-position of the furan ring is a versatile functional handle that can be transformed into a variety of other functional groups. solubilityofthings.comimperial.ac.uk These interconversions significantly broaden the synthetic utility of the molecule.

Common transformations include:

Esterification: The carboxylic acid can be converted to an ester (–COOR) through reaction with an alcohol under acidic conditions (Fischer esterification). libretexts.org This is a fundamental reaction for creating derivatives with altered solubility and reactivity.

Amide Formation: Direct reaction with an amine to form an amide (–CONR₂) is often difficult due to acid-base neutralization. libretexts.org A more common approach is to first activate the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org

Conversion to Acid Chloride: The reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the –OH group with a chlorine atom, yielding the highly reactive 5-iodofuran-3-carbonyl chloride. libretexts.org This acid chloride is a key intermediate for the synthesis of esters, amides, and other acyl derivatives under mild conditions.

Reduction: The carboxylic acid can be reduced to a primary alcohol (–CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents may allow for partial reduction to the corresponding aldehyde, although this can be difficult to control. vanderbilt.edu

Table 2: Common Interconversions of the Carboxylic Acid Group

| Starting Group | Reagent(s) | Product Group |

|---|---|---|

| Carboxylic Acid (R-COOH) | Alcohol (R'-OH), Acid Catalyst | Ester (R-COOR') libretexts.org |

| Carboxylic Acid (R-COOH) | Thionyl Chloride (SOCl₂) | Acid Chloride (R-COCl) libretexts.org |

| Carboxylic Acid (R-COOH) | Amine (R'₂NH), DCC | Amide (R-CONR'₂) libretexts.org |

Formation of Esters, Amides, and Anhydrides

The carboxylic acid group of this compound readily undergoes standard transformations to form esters, amides, and anhydrides. These reactions are fundamental in modifying the properties and reactivity of the parent molecule, enabling its incorporation into more complex structures.

Esterification: The reaction of this compound with alcohols in the presence of an acid catalyst yields the corresponding esters. This process is crucial for creating derivatives with altered solubility and for protecting the carboxylic acid group during subsequent reactions.

Amide Formation: Treatment of the carboxylic acid with amines, often activated by coupling agents, leads to the formation of amides. This transformation is significant in the synthesis of biologically active compounds and polymers. studysmarter.co.uk

Anhydride Formation: Dehydration of this compound, typically through reaction with a dehydrating agent or by heating, can produce the corresponding anhydride. Anhydrides are highly reactive acylating agents used in various organic syntheses.

Table 1: Examples of Esterification and Amidation Reagents

| Transformation | Reagent Examples | Product Type |

| Esterification | Methanol (CH₃OH), Ethanol (C₂H₅OH) | Methyl or Ethyl 5-iodofuran-3-carboxylate |

| Amidation | Ammonia (NH₃), Primary Amines (RNH₂), Secondary Amines (R₂NH) | 5-Iodofuran-3-carboxamide |

Decarboxylation Reactions of Furan Carboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for furan carboxylic acids. organicchemistrytutor.com The ease of decarboxylation is influenced by the position of the carboxyl group and the presence of other substituents on the furan ring.

Furan-2-carboxylic acids are known to undergo facile decarboxylation, often through an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com In contrast, the decarboxylation of furan-3-carboxylic acids is generally more challenging. The stability of the intermediate formed during the reaction plays a crucial role. For β-keto carboxylic acids, decarboxylation can occur with mild heating, proceeding through an enol intermediate. organicchemistrytutor.commasterorganicchemistry.com While this compound is not a β-keto acid, the principles of intermediate stability are still relevant. The reaction often requires heat to provide the necessary activation energy to break the C-C bond. pearson.com

Table 2: Factors Influencing Decarboxylation

| Factor | Influence on Decarboxylation |

| Position of Carboxylic Acid | 2-position generally decarboxylates more readily than the 3-position. |

| Ring Substituents | Electron-withdrawing or -donating groups can affect the stability of intermediates. |

| Reaction Conditions | Heat is often required to overcome the activation energy barrier. pearson.com |

Electrophilic and Nucleophilic Additions to the Furan Ring System

The furan ring exhibits aromatic character, which influences its reactivity towards addition reactions.

Electrophilic Addition: Due to its aromaticity, furan tends to undergo electrophilic substitution rather than addition. However, because furan is less aromatic than benzene, it can undergo addition reactions under certain conditions, especially when the aromaticity is disrupted. youtube.comsavemyexams.comsavemyexams.comtib.eulibretexts.org The presence of the electron-withdrawing carboxylic acid and iodine substituents on this compound deactivates the ring towards electrophilic attack. libretexts.org

Nucleophilic Addition: Furan and its derivatives are generally not susceptible to nucleophilic attack due to the high electron density of the ring. quimicaorganica.org Nucleophilic addition reactions are more characteristic of electron-deficient systems. quimicaorganica.org However, in specific cases, such as in the tandem reactions of dimethylsulfonium acylmethylides with acetylenic carboxylates, intramolecular nucleophilic addition is a key step in the formation of polysubstituted furans. rsc.org

C-H Activation and Functionalization Strategies Utilizing Iodofuran Partners

The iodine atom in this compound serves as a valuable handle for C-H activation and further functionalization. Palladium-catalyzed cross-coupling reactions are a powerful tool in this regard. For instance, 2,5-disubstituted 3-iodofurans can be synthesized through a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization. acs.org The resulting iodofurans can then be readily elaborated into more complex trisubstituted furans. acs.org These strategies allow for the introduction of various aryl and alkyl groups onto the furan core, significantly expanding the molecular diversity accessible from this starting material. Distal C-H functionalization is another advanced strategy that can be employed, sometimes using directing groups that can be later removed. youtube.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Decarboxylation: The mechanism of decarboxylation of furan carboxylic acids often involves the formation of an intermediate that can be stabilized by the furan ring. For furan-2-carboxylic acid, this proceeds via an ipso-substitution mechanism. youtube.com The stability of the resulting intermediate is a key factor determining the reaction rate.

Diels-Alder Reactions: While the electron-withdrawing substituents in furoic acids might suggest low reactivity as dienes, they have been shown to participate in Diels-Alder reactions with maleimide (B117702) dienophiles. rsc.orgrsc.org The reaction rates can be enhanced by using water as a solvent and by converting the furoic acids to their carboxylate salts. rsc.orgrsc.org

Fragmentation upon Electron Attachment: Studies on 2-furoic acid have shown that carboxylation can influence the fragmentation of the furan ring upon resonant electron attachment. nih.gov The overlap of the furan and carboxyl π orbitals can transform a non-dissociative resonance of the furan ring into a dissociative one. nih.gov

Synthetic Utility of 5 Iodofuran 3 Carboxylic Acid As a Building Block and Scaffold

Construction of Advanced Heterocyclic Architectures

The presence of both an iodo and a carboxylic acid functional group on the furan (B31954) ring makes 5-iodofuran-3-carboxylic acid a powerful tool for the synthesis of advanced heterocyclic architectures. The iodine atom can participate in various cross-coupling reactions, while the carboxylic acid provides a handle for cyclization and other transformations. This dual reactivity allows for the construction of intricate, fused polyheterocyclic systems. nih.gov For instance, through carefully designed reaction sequences, this building block can be utilized to create novel naphthodihydrofurans, which can be further aromatized and cyclized to yield valuable polycondensed, fully aromatic O-heterocycles. nih.gov

Preparation of Polysubstituted Furan Derivatives

This compound is an excellent starting material for the synthesis of a wide array of polysubstituted furan derivatives. The iodine atom at the 5-position can be readily displaced or involved in coupling reactions to introduce various substituents. organic-chemistry.org Simultaneously, the carboxylic acid at the 3-position can be converted into esters, amides, or other functional groups. researchgate.net This allows for the systematic and controlled introduction of multiple and diverse functional groups onto the furan core, leading to a library of polysubstituted furans with tailored properties. researchgate.netescholarship.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | Alcohol, Acid Catalyst | 5-Iodofuran-3-carboxylate ester | High | researchgate.net |

| This compound | Amine, Coupling Agent | 5-Iodofuran-3-carboxamide | High | researchgate.net |

| This compound | Aryl boronic acid, Pd catalyst | 5-Aryl-furan-3-carboxylic acid | Good | researchgate.net |

This table illustrates some of the common transformations of this compound to generate polysubstituted furan derivatives.

Role in the Total Synthesis of Complex Natural Products (Synthetic Plan Focus)

While specific examples of the total synthesis of complex natural products directly employing this compound are not extensively documented in readily available literature, its potential as a key building block is significant. The furan moiety is a common structural motif in a variety of natural products. escholarship.org A synthetic plan could involve using this compound to introduce a functionalized furan ring early in a synthetic sequence. The iodine and carboxylic acid groups would then serve as strategic handles for subsequent carbon-carbon bond formations and cyclizations to construct the complex carbon skeleton of the target natural product. baranlab.org

Application in the Synthesis of Scaffolds for Medicinal Chemistry Research

The furan nucleus is a recognized scaffold in medicinal chemistry, with many furan derivatives exhibiting a wide range of biological activities. ijabbr.compharmaguideline.com this compound serves as a valuable starting material for the creation of novel molecular scaffolds for drug discovery. whiterose.ac.uk The ability to functionalize both the 5- and 3-positions allows for the generation of diverse libraries of compounds for screening. For example, the carboxylic acid can be converted to various amides, while the iodo group can be used in palladium-catalyzed cross-coupling reactions to introduce a variety of aryl or heteroaryl groups. This approach enables the exploration of the structure-activity relationships of furan-based compounds as potential therapeutic agents. nih.gov

Precursor for Polymerizable Furan-Based Monomers

Furan-based polymers are gaining increasing attention as sustainable materials derived from renewable resources. nih.govrsc.org 2,5-Furandicarboxylic acid is a well-known monomer for the production of bio-based polyesters. nih.govrsc.org While not a direct analogue, this compound can serve as a precursor for novel polymerizable furan-based monomers. The carboxylic acid group can be modified to create a polymerizable functional group, such as an ester or an amide. The iodine atom offers a site for further modification, either before or after polymerization, to tune the properties of the resulting polymer. This could lead to the development of new furan-based materials with unique thermal, mechanical, or electronic properties. google.com

Design and Synthesis of Novel Furan-Fused Systems

The reactivity of this compound makes it an ideal starting material for the design and synthesis of novel furan-fused systems. Intramolecular cyclization reactions can be designed to form new rings fused to the furan core. For example, by introducing a suitable functional group at the 5-position via a cross-coupling reaction, a subsequent intramolecular reaction with the carboxylic acid at the 3-position can lead to the formation of a furan-fused lactone or other heterocyclic systems. researchgate.net This strategy provides access to a variety of novel and potentially biologically active furan-fused scaffolds. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 5 Iodofuran 3 Carboxylic Acid

Electronic Structure and Bonding Analysis of Iodofuran Systems

The electronic structure of iodofuran systems is fundamentally influenced by the interplay of the furan (B31954) ring's aromaticity and the electronic effects of the iodine substituent. Ab initio calculations on iodine compounds suggest that the chemistry of iodine is predominantly governed by its p-electrons. rsc.org In the context of 5-Iodofuran-3-carboxylic acid, the iodine atom introduces several key electronic features. The carbon-iodine (C-I) bond is polarizable, and the iodine atom possesses lone pairs of electrons that can participate in resonance with the furan ring's π-system.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these interactions. For instance, the interaction between the lone-pair electrons of iodine and the antibonding orbitals of the furan ring can be evaluated. Furthermore, the presence of the electron-withdrawing carboxylic acid group at the 3-position significantly modulates the electron density distribution across the furan ring. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack. csic.es The iodine atom itself can exhibit a "σ-hole," a region of positive electrostatic potential along the extension of the C-I bond, making it a potential halogen bond donor. csic.es

Table 1: Predicted Electronic Properties of Furan and Substituted Furans

| Property | Furan | 3-Furoic Acid | This compound |

| Dipole Moment (Debye) | 0.71 | 2.35 | Data not available |

| HOMO Energy (eV) | -6.88 | Data not available | Data not available |

| LUMO Energy (eV) | 1.22 | Data not available | Data not available |

| HOMO-LUMO Gap (eV) | 8.10 | Data not available | Data not available |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying reaction mechanisms. For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways.

For example, in cycloaddition reactions, a common reaction type for furans, DFT can distinguish between concerted and stepwise mechanisms. pku.edu.cn In the case of dienylfurans reacting with dimethyl acetylenedicarboxylate (B1228247) (DMAD), DFT calculations have shown that the reaction can proceed through a stepwise mechanism involving a diradical intermediate. pku.edu.cn Similar methodologies could be applied to predict the outcome of reactions of this compound. The reliability of DFT methods for such systems is often validated by comparing computed activation Gibbs free energies with experimental kinetic data. pku.edu.cn

A comprehensive DFT study on a related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, utilized the B3LYP/6-31G(d) level of theory to optimize the geometry and calculate vibrational frequencies. nih.govnih.gov Such studies provide insights into the molecule's stability and potential for various applications. nih.govnih.gov

Conformational Analysis and Stereoelectronic Effects

The conformational preferences of this compound are determined by the rotational barrier around the C-C bond connecting the carboxylic acid group to the furan ring. The orientation of the carboxylic acid group relative to the furan ring can influence the molecule's reactivity and intermolecular interactions.

Table 2: Calculated Rotational Barriers and Conformational Energies

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Planar (C=O syn to C-O of furan) | Data not available | Data not available |

| Planar (C=O anti to C-O of furan) | Data not available | Data not available |

| Perpendicular | Data not available | Data not available |

Computational Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is increasingly used to predict the outcome of unknown reactions, guiding synthetic efforts. For this compound, various computational tools can predict its reactivity and selectivity.

Frontier Molecular Orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide qualitative predictions of reactivity. The energies and spatial distributions of the HOMO and LUMO indicate where the molecule is most likely to act as a nucleophile or electrophile, respectively.

Reactivity indices derived from DFT, such as Fukui functions, can offer a more quantitative picture of site-selectivity. These indices identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for designing new transformations of this compound, for instance, in cross-coupling reactions where the C-I bond is the reactive site.

Molecular Dynamics Simulations of Iodofuran Reactivity

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion and reactivity, offering insights into the dynamic processes that govern chemical reactions. psu.edu While MD simulations are more computationally intensive than static DFT calculations, they can capture the effects of solvent, temperature, and conformational flexibility on reaction outcomes.

For furan-based systems, reactive MD simulations using force fields like ReaxFF can model complex chemical processes such as pyrolysis. psu.eduuantwerpen.be These simulations can track bond breaking and formation over time, revealing detailed reaction mechanisms. uantwerpen.be For this compound, MD simulations could be used to study its behavior in solution, including its solvation structure and the dynamics of its interactions with other molecules. In the context of a reaction, MD can help to understand how the molecule approaches a reaction partner and navigates the potential energy surface to form products. mostwiedzy.pl

Advanced Methodologies for Reaction Monitoring and Product Elucidation in Research

In-situ Spectroscopic Techniques for Reaction Kinetics and Intermediate Identification (e.g., IR, NMR)

In-situ spectroscopic methods are powerful tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the identification of transient intermediates without the need for sample extraction.

Infrared (IR) Spectroscopy:

In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly adept at tracking the progress of reactions involving 5-Iodofuran-3-carboxylic acid by monitoring the characteristic vibrational frequencies of its functional groups. The carboxylic acid group exhibits a strong carbonyl (C=O) stretching band, typically in the region of 1700-1750 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹.

During a reaction, such as an esterification of this compound, the disappearance of the carboxylic acid's O-H band and the shift in the C=O stretching frequency to that of an ester (typically 1735-1750 cm⁻¹) can be monitored continuously. This allows for the calculation of reaction rates and the optimization of reaction conditions. The appearance and subsequent disappearance of certain peaks may also indicate the formation of unstable intermediates.

Illustrative In-situ IR Monitoring Data for a Hypothetical Esterification Reaction:

| Time (minutes) | Carboxylic Acid C=O Peak Intensity (arbitrary units) | Ester C=O Peak Intensity (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.30 | 0.70 |

| 60 | 0.05 | 0.95 |

| 120 | <0.01 | >0.99 |

This table is illustrative and based on typical reaction profiles for esterification reactions monitored by in-situ IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy provides detailed structural information about reactants, products, and intermediates directly in the reaction mixture. For reactions involving this compound, ¹H and ¹³C NMR are invaluable. The chemical shifts of the furan (B31954) ring protons and carbons are sensitive to changes in the substituent at the 3-position (the carboxylic acid group).

For instance, in a substitution reaction where the iodine atom is replaced, significant changes in the chemical shifts of the adjacent furan proton and carbon would be observed. By acquiring spectra at regular intervals, the relative concentrations of starting material, intermediates, and products can be determined, providing detailed kinetic data.

Chromatographic Methodologies for Isolation and Purity Assessment of Reaction Products

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the properties of the compound and the desired scale of purification.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic or acetic acid to suppress ionization of the carboxylic acid), is commonly employed.

The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. For preparative HPLC, the fraction corresponding to the main peak is collected to obtain the purified compound.

Typical HPLC Parameters for Analysis of Furan Carboxylic Acids:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides typical starting parameters for the HPLC analysis of aromatic carboxylic acids and may require optimization for this compound.

Gas Chromatography (GC):

For GC analysis, the non-volatile this compound must first be derivatized to a more volatile form, typically by esterification to its methyl or ethyl ester. This can be achieved by reaction with an appropriate alcohol in the presence of an acid catalyst. The resulting ester can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. GC is highly sensitive and provides excellent resolution for the separation of complex mixtures of volatile compounds.

High-Resolution Mass Spectrometry in Elucidating Complex Reaction Product Structures

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of novel compounds and for confirming the identity of known substances. It provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Predicted HRMS Fragmentation Data for this compound:

| Ion | Predicted m/z | Possible Fragment Loss |

| [M-H]⁻ | 236.9054 | - |

| [M-H-CO₂]⁻ | 192.9159 | Loss of carbon dioxide |

| [M-H-I]⁻ | 109.0295 | Loss of iodine radical |

This table is based on predicted fragmentation patterns for this compound. Actual fragmentation may vary depending on the ionization method and collision energy.

By combining the data from these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemical behavior of this compound, from its formation to its subsequent reactions, ensuring the integrity and identity of the compounds being studied.

Emerging Research Directions and Future Prospects in 5 Iodofuran 3 Carboxylic Acid Chemistry

Development of Chemo- and Regioselective Functionalization Strategies

Exploration of Novel Catalytic Systems for Sustainable Synthesis

Modern organic synthesis places a strong emphasis on the development of sustainable catalytic systems. For the synthesis of 5-Iodofuran-3-carboxylic acid itself, catalytic methods for the iodination of furan-3-carboxylic acid would be of significant interest. organic-chemistry.org While general iodine-catalyzed syntheses of substituted furans have been reported, specific conditions for the high-yield synthesis of the 5-iodo-3-carboxylic acid isomer are not described. organic-chemistry.org Furthermore, the exploration of novel catalytic systems, potentially utilizing earth-abundant metals or photocatalysis for the functionalization of the C-I bond, represents an open area of research. vhu.edu.vn

Integration into Materials Science for Functional Molecule Development

Furan-based polymers, such as polyethylene (B3416737) furanoate (PEF) derived from 2,5-furandicarboxylic acid (FDCA), are gaining attention as bio-based alternatives to traditional plastics. nih.govstanford.edu Carboxylic acids are fundamental building blocks for the synthesis of polymers and other functional materials. nih.gov The incorporation of this compound into polymer chains could introduce unique properties, such as flame retardancy or altered electronic characteristics, due to the presence of the iodine atom. However, there is a lack of published research exploring the use of this compound as a monomer or precursor in materials science.

Advancements in Biocatalytic Approaches for Furan (B31954) Carboxylic Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While there has been significant research into the biocatalytic production of furan dicarboxylic acids and the enzymatic reduction of furan aldehydes, specific biocatalytic methods for the synthesis or modification of this compound are not documented. rsc.orgnih.gov The field of enzymatic halogenation and dehalogenation is advancing, with halogenases showing potential for the site-selective introduction of halogens onto aromatic rings. chemrxiv.orgicj-e.orguni.lu The application of such enzymes to furan-3-carboxylic acid could provide a sustainable route to its 5-iodo derivative, but this remains a hypothetical approach without direct experimental evidence.

New Frontiers in Retrosynthetic Analysis Utilizing this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. uni.luresearchgate.netnih.gov A molecule like this compound could serve as a versatile starting material, or "synthon," in the retrosynthesis of more complex targets, particularly polysubstituted furans which are present in numerous natural products and pharmaceuticals. chemrxiv.orgnih.gov The furan ring can also act as a masked diene in Diels-Alder reactions, and the iodo and carboxyl functionalities provide handles for a variety of transformations. rsc.org However, specific examples of retrosynthetic strategies that commence with or target this compound are absent from the literature, limiting the understanding of its practical utility in complex molecule synthesis.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 5-Iodofuran-3-carboxylic acid to ensure experimental integrity?

- Methodological Answer :

- Storage : Store at 2–8°C in a dry environment to prevent degradation. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizing agents) .

- Handling : Use PPE (nitrile gloves, safety goggles) and ensure local exhaust ventilation to minimize inhalation of dust/aerosols. Conduct work in a fume hood when handling powdered forms .

- Data Table :

| Parameter | Specification | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Hazard Class | H302, H315, H319, H335 |

Q. How can researchers synthesize this compound, and what analytical techniques validate its purity?

- Methodological Answer :

- Synthesis : Adapt iodination strategies from analogous heterocycles. For example, halogenation of furan-3-carboxylic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous solvents (e.g., DMF) under inert atmospheres .

- Characterization : Confirm structure via H/C NMR (peak assignments for aromatic protons and iodine coupling) and mass spectrometry (molecular ion peak at m/z corresponding to CHIO). Purity is assessed via HPLC (≥95% by area normalization) .

Advanced Research Questions

Q. How should researchers address contradictory data in the reactivity of this compound under varying catalytic conditions?

- Methodological Answer :

- Systematic Optimization : Test catalysts (e.g., Pd(PPh), CuI) across solvents (THF, DMSO) and temperatures. Monitor reaction progress via TLC/GC-MS.

- Case Study : In cross-coupling reactions, inconsistent yields may arise from iodine’s steric hindrance. Use bulky ligands (e.g., XPhos) to stabilize intermediates .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify significant variables. Publish full experimental conditions to enable reproducibility .

Q. What strategies mitigate environmental risks when ecological toxicity data for this compound is unavailable?

- Methodological Answer :

- Precautionary Measures : Treat as a persistent bioaccumulative toxicant (PBT) analog. Use closed-system workflows to prevent release.

- Testing : Conduct acute toxicity assays (e.g., Daphnia magna LC) and biodegradability studies (OECD 301F). Compare with structurally similar iodinated furans .

- Data Table :

| Test Organism | Endpoint | Predicted Toxicity (Analog Data) | Source |

|---|---|---|---|

| Daphnia magna | 48h LC | ~10 mg/L (estimated) |

Q. How can computational tools predict the pharmacological potential of this compound?

- Methodological Answer :

- In Silico Modeling : Use molecular docking (AutoDock Vina) to screen against target enzymes (e.g., COX-2). Validate with MD simulations (GROMACS) to assess binding stability.

- ADMET Prediction : Leverage SwissADME to estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Cross-reference with PubChem’s BioActivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.